molecular formula C₁₆H₂₃NO₄ B1146748 (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester CAS No. 103733-31-9

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester

Cat. No.: B1146748
CAS No.: 103733-31-9
M. Wt: 293.36
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by the presence of a tert-butyl ester group, which is commonly used as a protecting group in organic synthesis due to its stability and ease of removal under acidic conditions.

Properties

IUPAC Name

tert-butyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)12-6-10-7-13(19-4)14(20-5)8-11(10)9-17-12/h7-8,12,17H,6,9H2,1-5H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPJLGNGNOQHCF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=CC(=C(C=C2CN1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC2=CC(=C(C=C2CN1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding and acid-labile substrates.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous flow of reactants through a microreactor, where the esterification reaction takes place under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has shown that (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid (M1) exhibits significant antiproliferative activity against colorectal carcinoma. In a study involving dimethylhydrazine-induced colorectal cancer in albino Wistar rats, M1 was administered at doses of 10 and 25 mg/kg for 15 days. The results highlighted several key findings:

  • Histopathological Changes : M1 treatment led to protective effects against DMH-induced colon cancer, as evidenced by histopathological evaluations.
  • Biochemical Parameters : ELISA tests indicated a reduction in the levels of pro-inflammatory cytokines such as IL-6 and COX-2 following M1 treatment.
  • Gene Expression Modulation : The compound significantly attenuated the overexpression of IL-6, JAK2, and STAT3 mRNA levels associated with cancer progression .

This study provides compelling evidence that (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid may serve as a promising candidate for developing therapies targeting colorectal cancer.

Synthesis Techniques

The synthesis of (S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been explored through various methodologies. Notably:

  • Diastereoselective Synthesis : A recent study described a convenient synthesis method involving chiral aminoacetaldehyde acetals and boronic acids to produce the desired compound with high enantioselectivity .

This synthetic versatility allows for the creation of various derivatives that can be evaluated for different biological activities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert-butyl ester is crucial for optimizing its therapeutic potential. The presence of methoxy groups at the 6 and 7 positions appears to enhance its biological activity.

Summary of Findings

The following table summarizes the key findings related to the applications of (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert-butyl ester:

Application Findings
Anticancer ActivitySignificant antiproliferative effects against colorectal carcinoma; modulation of IL-6/JAK2/STAT3 signaling pathway .
Synthesis TechniquesDiastereoselective synthesis methods utilizing chiral intermediates yield high enantioselectivity .
Structure-Activity RelationshipMethoxy substitutions enhance biological activity; further studies needed for optimization.

Mechanism of Action

The mechanism of action of (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl ester group can be hydrolyzed under acidic conditions to release the active carboxylic acid, which can then interact with its target. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic tert-butyl ester group.

    1,2,3,4-Tetrahydroisoquinoline: Lacks both the methoxy and carboxylic tert-butyl ester groups.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline carboxylic acid: Lacks the tert-butyl ester group.

Uniqueness

The presence of the tert-butyl ester group in (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester provides unique stability and reactivity properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews the existing literature on its biological activity, focusing on its antiproliferative effects and underlying mechanisms.

Chemical Structure and Properties

Chemical Formula : C20H25NO4
Molecular Weight : 343.4 g/mol
IUPAC Name : 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

The compound is characterized by the presence of methoxy groups and a tetrahydroisoquinoline structure, which is significant for its biological interactions.

In Vivo Studies

Recent studies have demonstrated that derivatives of this compound exhibit notable antiproliferative activity against various cancer models:

  • Colorectal Cancer Model :
    • A study investigated the effects of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) in dimethylhydrazine-induced colorectal carcinoma in Wistar rats. M1 was administered at doses of 10 and 25 mg/kg for 15 days.
    • Findings :
      • M1 significantly reduced tumor growth and improved physiological parameters.
      • Histopathological analysis showed protective effects against cancerous changes.
      • Biochemical assays indicated a reduction in inflammatory markers such as IL-6 and COX-2, suggesting a modulation of inflammatory pathways involved in carcinogenesis .
  • Hepatocellular Carcinoma Model :
    • Another study focused on the antiproliferative effects of M1 in diethylnitrosamine-induced hepatocarcinogenic rats.
    • Results :
      • M1 treatment restored normal liver architecture and reduced tumor proliferation.
      • HPLC analysis confirmed significant plasma concentrations post-administration.
      • Metabolomic profiling indicated that M1 normalized metabolic disturbances associated with hepatocellular carcinoma .

The biological activity of (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert-butyl ester appears to involve several key mechanisms:

  • IL-6/JAK2/STAT3 Signaling Pathway :
    • M1 was shown to inhibit the activation of the IL-6/JAK2/STAT3 pathway, which is often implicated in cancer progression. This inhibition was evidenced by reduced mRNA expression levels of IL-6 and its downstream signaling molecules .
  • Oxidative Stress Modulation :
    • The compound demonstrated antioxidant properties by restoring oxidative balance in cancer models. This suggests that it may mitigate oxidative stress-induced cellular damage .

Data Summary

Study FocusModel TypeDose (mg/kg)Key Findings
Colorectal CancerDMH-induced Wistar rats10 & 25Reduced tumor size; decreased IL-6 levels; histopathological protection
Hepatocellular CarcinomaDiethylnitrosamine-induced ratsN/ARestored liver architecture; normalized metabolic profiles

Q & A

Q. Table 1: Comparison of tert-Butylation Methods

MethodCatalyst/SolventYield (%)Key Advantage
Classical condensationH₂SO₄, tert-butanol50-70Simplicity
Acidic t-BuOAcHClO₄ (hazardous)60-80Direct for amino acids
Enhanced solubility methodHNTf₂ in t-BuOAc85-95High yield, avoids hazardous reagents

Basic: What purification and characterization techniques are most effective for this compound?

Answer:
Purification:

  • Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is standard for isolating the tert-butyl ester due to its moderate polarity .
  • Recrystallization from dichloromethane/hexane mixtures improves purity for crystalline batches.

Characterization:

  • NMR spectroscopy : Confirm stereochemistry (S-configuration) via 1^1H and 13^{13}C NMR, focusing on methoxy (δ 3.7–3.9 ppm) and tert-butyl (δ 1.4 ppm) signals .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₅NO₄: 308.1856) .
  • Chiral HPLC : Essential for verifying enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H column) .

Advanced: How can researchers ensure enantiomeric purity during synthesis, and what analytical methods resolve stereochemical ambiguities?

Answer:
Enantiomeric purity is critical for pharmacological studies. Key strategies include:

  • Asymmetric catalysis : Use chiral auxiliaries or catalysts during cyclization to favor the (S)-enantiomer .
  • Chiral resolution : Employ diastereomeric salt formation with chiral acids (e.g., tartaric acid).
  • Advanced analytics :
    • X-ray crystallography : Definitive confirmation of absolute configuration .
    • Vibrational circular dichroism (VCD) : Distinguishes enantiomers via IR-based spectral differences.

Advanced: Under what conditions does the tert-butyl ester group undergo undesired cleavage, and how can stability be optimized?

Answer:
The tert-butyl ester is stable under basic and nucleophilic conditions but labile under strong acids (e.g., TFA or HCl in dioxane). Deprotection occurs via elimination, releasing isobutylene and the carboxylic acid . To enhance stability:

  • Avoid prolonged exposure to acids during synthesis.
  • Monitor pH in reaction mixtures (optimal range: pH 4–8 for storage).
  • Use stabilizing additives like 2,6-di-tert-butylpyridine to scavenge protons .

Advanced: How should researchers address contradictory data in reaction yields or stereochemical outcomes across studies?

Answer:
Contradictions often arise from:

  • Solvent polarity effects : Polar aprotic solvents (e.g., DMF) may alter stereoselectivity vs. non-polar solvents.
  • Catalyst variability : Trace metal impurities in catalysts can skew yields .
    Resolution strategies:
  • Design controlled experiments isolating variables (solvent, catalyst batch).
  • Use orthogonal analytical methods (e.g., cross-validate NMR with LC-MS) .
  • Statistical analysis (e.g., Design of Experiments) to identify critical factors .

Advanced: What experimental design considerations are critical for scaling up synthesis while maintaining reproducibility?

Answer:

  • Solubility optimization : Use fluorinated acids (e.g., HNTf₂) to enhance substrate solubility in t-BuOAc, ensuring homogeneous reaction conditions .
  • Temperature control : Exothermic tert-butylation requires precise cooling (0–5°C) to prevent side reactions.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Methodological Focus: How can researchers mitigate limitations in experimental designs, such as batch variability or degradation during analysis?

Answer:

  • Batch consistency : Use QC protocols (e.g., TLC spot comparison) for intermediates .
  • Degradation prevention : Store samples at –20°C under inert atmosphere; avoid prolonged light exposure.
  • Replicate sampling : Collect triplicate data points to account for instrumental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.